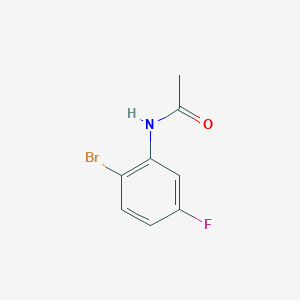

N-(2-Bromo-5-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-5-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONOJQNMZGORON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Acetamides Research

Halogenated acetamides are a class of organic compounds characterized by an acetamide (B32628) group attached to a halogen-containing aromatic or aliphatic moiety. The introduction of halogen atoms into the acetamide structure can significantly influence the molecule's physical, chemical, and biological properties. Research in this area is extensive, with studies focusing on their synthesis, reactivity, and potential applications. nih.gov Halogenated acetamides serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, the reactivity of the α-halogen atom in α-haloamides makes them useful synthons for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

The N-phenylacetamide framework itself is a component in several known drugs, highlighting the importance of this structural motif in medicinal chemistry. irejournals.com The presence of halogens can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Research has shown that the type and position of the halogen substituent can lead to significant differences in biological activity. nih.gov For example, studies on related acetamide-based compounds have demonstrated that halogen substitutions can influence their inhibitory potency against enzymes like heme oxygenase-1 (HO-1). nih.gov

Significance As a Research Scaffold and Intermediate

N-(2-Bromo-5-fluorophenyl)acetamide serves as a crucial research scaffold and intermediate in the development of novel compounds. Its bifunctional nature, with reactive sites on both the acetamido group and the halogenated phenyl ring, allows for diverse chemical modifications. The bromine atom, for instance, can be readily displaced or used in cross-coupling reactions to introduce new functional groups, a common strategy in the synthesis of complex organic molecules.

The compound and its isomers are commercially available from various chemical suppliers, indicating their utility in synthetic chemistry. bldpharm.comcymitquimica.comgloballabor.com.br This accessibility facilitates its use as a starting material in multi-step synthetic pathways. For example, related brominated acetamides have been used in the synthesis of compounds with potential antidiabetic properties. nih.gov The synthesis of such complex molecules often involves the initial preparation of a core structure like this compound, which is then elaborated upon in subsequent steps.

The table below provides a summary of key chemical information for this compound and a closely related isomer.

| Property | This compound | 2-(2-Bromo-5-fluorophenyl)acetamide |

| CAS Number | Not explicitly found | 1566584-57-3 bldpharm.com |

| Molecular Formula | C8H7BrFNO | C8H7BrFNO bldpharm.com |

| Molecular Weight | 232.05 g/mol | 232.05 g/mol bldpharm.com |

| Synonyms | 2'-Bromo-5'-fluoroacetanilide | Not available |

Computational Chemistry and Cheminformatics in N 2 Bromo 5 Fluorophenyl Acetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For aromatic amides like N-(2-Bromo-5-fluorophenyl)acetamide, these methods can predict molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) Applications

In a study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations using the CAM-B3LYP functional and 6–311 G(d,p) basis set were performed to optimize the molecular structure. nih.gov Such calculations for this compound would likely reveal a largely planar structure for the phenyl and amide groups, with the bromine and fluorine substituents influencing the electronic distribution across the aromatic ring. The electrostatic potential map, another output of DFT calculations, would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the analysis of frontier orbitals revealed that the π–π* electronic transition was the major contributor to its absorption spectrum. nih.gov The electron density of the HOMO was found to be concentrated on the phenyl ring and the amide linkage, while the LUMO was primarily located on the phenyl ring. nih.gov A similar analysis for this compound would be expected to show the influence of the bromo and fluoro substituents on the energies and distributions of these frontier orbitals. An absolutely localized molecular orbital (ALMO) based analysis can further quantify the effects of these substituent groups on the HOMO and LUMO, attributing changes to factors like permanent electrostatics, Pauli repulsion, and inter-fragment orbital mixing. rsc.org

Molecular Docking Studies of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Receptor Binding Interactions and Modes

While specific molecular docking studies for this compound are not extensively documented, research on analogous structures provides valuable insights into their potential receptor interactions. For example, docking studies on 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues with the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors (nAChRs), revealed key binding interactions. nih.gov These studies showed that the ligands interact with residues in the orthosteric binding site, forming hydrogen bonds and van der Waals interactions. nih.gov The fluorine atom, for instance, was observed to be directed into a shallow pocket, forming interactions with the main chain and side chains of specific amino acid residues. nih.gov

Similarly, molecular docking of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors has been performed. nih.gov These studies help in understanding the binding modes of the ligands within the active site of the enzyme. For this compound, it is conceivable that the acetamide (B32628) group could act as a hydrogen bond donor and acceptor, while the substituted phenyl ring could engage in hydrophobic and halogen bonding interactions within a receptor's binding pocket.

Ligand-Protein Complex Stability Prediction

The stability of a ligand-protein complex is a critical factor in determining the efficacy of a potential drug. Computational methods can be used to predict this stability. Techniques like thermal titration molecular dynamics (TTMD) can qualitatively estimate the binding stability of a protein-ligand complex by performing a series of molecular dynamics simulations at increasing temperatures. nih.gov This method has been successfully applied to various pharmaceutically relevant targets. nih.gov

Furthermore, the interaction between ligands and proteins can induce changes in the thermal stability of the protein itself, which can be studied by differential scanning calorimetry and correlated with computational predictions. nih.gov For this compound and its analogues, predicting the stability of their complexes with potential biological targets would be a crucial step in evaluating their therapeutic potential.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (Tox) Prediction (In Silico Profiling)

Mutagenicity and Carcinogenicity Prediction

Therefore, the creation of an article that adheres to the provided outline and content requirements is not feasible at this time.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify potential new drug candidates from large databases of chemical compounds. Although no specific pharmacophore models have been published for this compound, the application of these methods can be illustrated by studies on structurally related acetamide derivatives. These approaches help in understanding the key chemical features required for a molecule to interact with a specific biological target and in screening vast chemical libraries to find molecules that possess these features.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

In the context of a hypothetical drug discovery project involving this compound or its analogs, a pharmacophore model could be developed based on a known active ligand or the structure of the biological target. For instance, in a study on N-phenyl-2,2-dichloroacetamide analogues as potential anticancer agents, researchers have used quantitative structure-activity relationship (QSAR) studies to optimize pharmacophore requirements for inhibiting the enzyme Pyruvate Dehydrogenase Kinase (PDK). nih.gov Such models guide the design of new molecules with improved potency and a better safety profile. nih.gov

Virtual Screening

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either ligand-based or structure-based.

Ligand-Based Virtual Screening: This method uses the pharmacophore of a known active molecule to search for other molecules with similar features.

Structure-Based Virtual Screening: This approach, often called molecular docking, uses the three-dimensional structure of the biological target to dock or fit potential ligands into the binding site and estimate the strength of the interaction.

An example of a virtual screening workflow can be seen in the discovery of novel inhibitors for the bromodomain-containing protein 4 (BRD4), where a combination of substructure queries and docking was used to screen a large compound library. This led to the identification of several novel hit compounds.

Illustrative Research Findings from Related Acetamide Derivatives

To exemplify the data generated from such computational studies, the following tables summarize findings from research on various acetamide derivatives.

A study on N-substituted acetamide derivatives as P2Y14R antagonists for inflammatory diseases provides an excellent example of how these computational tools are applied. nih.gov The researchers designed a series of compounds and evaluated their activity.

Table 1: Representative N-substituted Acetamide Derivatives and their Biological Activity

| Compound ID | Structure | Target | IC50 (nM) |

| I-17 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14R | 0.6 |

IC50: The half maximal inhibitory concentration, which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Source: Adapted from a study on N-substituted acetamide derivatives as P2Y14R antagonists. nih.gov

In another study focusing on antidepressant agents, a series of 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated. nih.gov The most potent compound was identified through these screening processes.

Table 2: Antidepressant Activity of a Lead Phenylacetamide Derivative

| Compound ID | Test Model | Dose (mg/kg) | % Decrease in Immobility |

| VS25 | Tail Suspension Test | 30 | 82.23 |

Source: Adapted from a study on phenylacetamides as antidepressant agents. nih.gov

Biological and Pharmacological Research Applications of N 2 Bromo 5 Fluorophenyl Acetamide and Its Analogues

Enzyme Inhibition Studies and Mechanisms

Analogues of N-(2-Bromo-5-fluorophenyl)acetamide have been investigated as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in the management of conditions such as Alzheimer's disease. nih.govmdpi.com

Research into bromophenol derivatives has demonstrated their potential as cholinesterase inhibitors. nih.gov For instance, a series of novel bromophenol derivatives were synthesized and showed considerable AChE inhibition effects. nih.gov In a separate study, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, a salicylanilide (B1680751) analogue, and its derivatives were found to be dual inhibitors of both AChE and BuChE. nih.gov The inhibitory concentrations (IC₅₀) for these compounds ranged from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE. nih.gov Notably, the substitution pattern on the molecule allowed for the modulation of selectivity towards either AChE or BuChE. nih.gov For example, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the most potent inhibitor of both cholinesterases in that particular study. nih.gov

Furthermore, flavonoid derivatives have also been explored for their anticholinesterase activity. nih.gov Halogenated flavones, in particular, have shown potent activity. nih.gov The position and type of substituent on the flavonoid core were found to influence the inhibitory potency against AChE and BuChE. nih.gov

The mechanism of inhibition for some of these analogues has been explored through molecular docking studies, which suggest that these compounds can interact with the peripheral anionic sites of the enzymes. mdpi.com

Table 1: Cholinesterase Inhibition by N-phenylacetamide Analogues

| Compound/Analogue Type | Target Enzyme(s) | IC₅₀ Range (µM) | Key Findings |

| Bromophenol derivatives | AChE | Not specified | Showed considerable AChE inhibition. nih.gov |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | AChE, BuChE | AChE: 18.2-196.6, BuChE: 9.2-196.2 | Dual inhibitors with tunable selectivity. nih.gov |

| Halogenated flavones | AChE, BuChE | Not specified | Potent inhibitors with structure-dependent activity. nih.gov |

| Salicylanilide N,N-disubstituted (thio)carbamates | AChE, BuChE | AChE: 38.98 (most potent), BuChE: 1.60 (most potent) | Exhibit non-covalent interactions at peripheral anionic sites. mdpi.com |

Analogues of N-phenylacetamide have been investigated for their ability to modulate the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.netslideshare.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and is upregulated at sites of inflammation. researchgate.net Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. nih.gov

Research has shown that the structural features of N-phenylacetamide analogues can be modified to achieve selective COX-2 inhibition. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) with a similar core structure exhibit selectivity for COX-2. nih.gov Bromfenac, a brominated benzophenone (B1666685) derivative, is a potent and selective COX-2 inhibitor, being approximately 32 times more active against COX-2 (IC₅₀ = 0.0066 µM) than COX-1 (IC₅₀ = 0.210 µM). nih.gov In contrast, ketorolac (B1673617) is relatively COX-1 selective. nih.gov

The design of selective COX-2 inhibitors often exploits the structural differences between the active sites of COX-1 and COX-2. nih.gov The presence of a side pocket in the COX-2 active site, which is absent in COX-1, allows for the design of molecules that can specifically bind to and inhibit COX-2. nih.gov Molecular docking studies on novel 1,4-benzoxazine derivatives, which share some structural similarities with N-phenylacetamide analogues, have been used to explore their binding modes within the COX-1 and COX-2 active sites. rsc.org These studies have helped in identifying potential lead compounds for the development of new anti-inflammatory agents. rsc.org

Table 2: COX Enzyme Inhibition by N-phenylacetamide Analogues and Related Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

| Bromfenac | COX-1 | 0.210 | COX-2 selective (approx. 32-fold) |

| COX-2 | 0.0066 | ||

| Ketorolac | COX-1 | 0.02 | COX-1 selective (approx. 6-fold) |

| COX-2 | 0.12 | ||

| 1,4-Benzoxazine derivatives (3e, 3f, 3r, 3s) | COX-2 | 0.57 - 0.72 | SI: 186.8 - 242.4 |

Analogues of N-phenylacetamide have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and dermatology. mdpi.com

The inhibitory mechanism of these compounds often involves interaction with the copper ions in the active site of the tyrosinase enzyme. mdpi.comresearchgate.net Many phenolic and polyphenolic compounds act as competitive inhibitors by chelating these copper ions. researchgate.netnih.gov The structure of the inhibitor plays a crucial role in its potency and mechanism of inhibition. For example, the presence and position of hydroxyl groups on an aromatic ring can significantly influence inhibitory activity. mdpi.com

Several studies have explored different classes of compounds with structural similarities to N-phenylacetamide. For instance, novel isopropylquinazolinone derivatives were synthesized and showed inhibitory effects against tyrosinase. nih.gov The introduction of a halogen substituent on the phenyl ring of these analogues generally improved their potency. nih.gov Kinetic studies of some inhibitors, like 2–4-fluorophenyl-quinazolin-4(3H)-one, have revealed a reversible and mixed-type inhibition mechanism, suggesting that the compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The aldehyde group in some benzaldehyde-type inhibitors can form a Schiff base with primary amino groups in the enzyme, contributing to the inhibitory effect. mdpi.com Other mechanisms include suicide inhibition, where the inhibitor is catalytically converted by the enzyme into a reactive species that irreversibly inactivates it. mdpi.comnih.gov

Table 3: Tyrosinase Inhibition by N-phenylacetamide Analogues and Related Compounds

| Compound/Analogue Type | Inhibition Type | IC₅₀ (µM) | Key Findings |

| Isopropylquinazolinone derivatives | - | Varies | Halogen substitution improves potency. nih.gov |

| 2–4-fluorophenyl-quinazolin-4(3H)-one | Reversible, mixed-type | 120 ± 2 | Affects mass transfer rate by blocking the catalytic center. nih.gov |

| Benzaldehyde derivatives | Competitive | - | Forms Schiff base with enzyme. mdpi.com |

| 2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole (1a) | - | - | Identified as a potential tyrosinase inhibitor. mdpi.com |

| 2-Bromo-4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)phenol (1p) | - | - | Investigated for tyrosinase inhibition. mdpi.com |

Derivatives containing a bromophenol moiety have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov CAs are involved in various physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma and as diuretics. nih.gov

Studies on bromophenol derivatives have shown that they can be potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov For a series of novel bromophenols, the inhibition constants (Ki) were in the nanomolar range, with values of 53.75–234.68 nM for hCA I and 42.84–200.54 nM for hCA II. nih.gov The presence of a hydroxyl group on the aromatic ring was found to be crucial for the inhibitory activity. nih.gov

Molecular docking studies have been employed to understand the binding interactions of these inhibitors with the CA active site. nih.gov These studies suggest that the inhibitors bind to the zinc ion in the active site, a common mechanism for sulfonamide-based CA inhibitors. nih.gov The development of Schiff bases incorporating a benzenesulfonamide (B165840) scaffold has also led to potent CA inhibitors. nih.gov

Table 4: Carbonic Anhydrase Inhibition by Bromophenol Derivatives

| Compound Series | Target Isoenzyme | Kᵢ Range (nM) | Key Structural Feature for Activity |

| Novel Bromophenols | hCA I | 53.75 - 234.68 | Hydroxyl group on the aromatic ring nih.gov |

| hCA II | 42.84 - 200.54 |

Analogues of N-phenylacetamide, particularly those containing an α-chloroacetamide group, have been identified as potent and selective inhibitors of Glutathione S-Transferase Omega 1 (GSTO1-1). nih.govresearchgate.net GSTO1-1 is an enzyme implicated in various cellular processes, including the detoxification of chemotherapeutic agents and the inflammatory response. nih.govnih.gov

A high-throughput screen identified a class of irreversible α-chloroacetamide inhibitors of GSTO1-1. nih.gov Optimization of this class led to the development of potent inhibitors that inactivate the enzyme. nih.gov For example, the inhibitor KT53 was found to have an in vitro IC₅₀ of 21 nM and an in situ IC₅₀ of 35 nM. nih.gov Another potent inhibitor, C1-27, was also developed and shown to covalently modify a catalytic cysteine residue in the active site of GSTO1-1. nih.govresearchgate.net

The inhibition of GSTO1-1 by these compounds has been shown to have significant biological effects. For instance, treatment of cancer cells with these inhibitors enhanced their sensitivity to the cytotoxic effects of cisplatin (B142131), suggesting a role for GSTO1-1 in chemotherapy resistance. nih.govresearchgate.net Furthermore, GSTO1-1 inhibition has been shown to suppress adipocyte differentiation. nih.gov The mechanism of inhibition involves the covalent binding of the inhibitor to the active site cysteine of GSTO1-1, which has been confirmed by co-crystal structures. researchgate.net

Table 5: GSTO1-1 Inhibition by α-Chloroacetamide Analogues

| Inhibitor | IC₅₀ (nM) | Mechanism of Action | Biological Effect |

| KT53 | 21 (in vitro), 35 (in situ) | Irreversible inactivation | Enhances cisplatin cytotoxicity nih.gov |

| C1-27 | - | Covalent modification of catalytic cysteine | Suppresses adipocyte differentiation nih.gov, antitumor activity researchgate.net |

In the search for new antimalarial drugs, analogues of N-acetamide have been identified as a promising class of compounds that target the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). nih.gov PfATP4 is a sodium-ion pump that is essential for maintaining low intracellular sodium levels in the malaria parasite. drexel.edu Inhibition of PfATP4 leads to a disruption of ion homeostasis, ultimately causing parasite death. drexel.edu

A screen of a chemical library identified an N-acetamide indole (B1671886) hit class. nih.gov Structure-activity relationship (SAR) studies led to the optimization of this class, resulting in analogues with potent activity against the asexual stage of the parasite and high metabolic stability. nih.gov Resistance selection studies and whole-genome sequencing confirmed that PfATP4 is the target of these compounds. nih.gov Analogues showed reduced potency against parasite strains with mutations in PfATP4. nih.gov

The mechanism of action of PfATP4 inhibitors involves the disruption of sodium ion homeostasis. frontiersin.org This leads to an increase in intracellular sodium concentration and alkalinization of the parasite's cytoplasm. frontiersin.org Interestingly, recent studies have shown that PfATP4 inhibitors can also block the egress of merozoites from infected red blood cells, suggesting a broader role for PfATP4 in the parasite's life cycle. frontiersin.org

Table 6: PfATP4 Inhibition by N-Acetamide Analogues

| Compound Class | Target | Mechanism of Action | Biological Effect |

| N-acetamide indoles | PfATP4 | Inhibition of Na⁺-dependent ATPase activity, disruption of Na⁺ homeostasis | Potent asexual stage activity, blockage of parasite transmission to mosquitoes nih.gov |

| Malaria Box and Pathogen Box PfATP4 inhibitors | PfATP4 | Induction of intra-parasitic alkalinisation and Na⁺ accumulation | Reduced egress of merozoites from host red blood cells frontiersin.org |

SARS-CoV Main Protease (Mpro) Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. researchgate.netnih.gov Mpro is a cysteine protease that processes viral polyproteins into functional proteins essential for viral maturation. nih.gov Its inhibition can effectively halt viral replication.

Research has explored the potential of various small molecules to inhibit Mpro. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the investigation of halogenated compounds as Mpro inhibitors is a significant area of research. For instance, studies on other halogenated compounds have shown that the type and position of the halogen can significantly impact inhibitory potency. In one study, a bromo-substituted compound was found to be more potent against multiple SARS-CoV-2 variants compared to its fluoro-substituted counterpart. researchgate.net Molecular simulations suggested that the bromo compound exhibited less conformational flexibility and occupied a larger volume within the Mpro binding pocket, leading to a more stable ligand-protein complex. researchgate.net This highlights the importance of the specific halogen in optimizing inhibitor binding.

The active site of Mpro contains a catalytic dyad of cysteine and histidine (Cys145-His41). nih.gov Inhibitors often work by forming a covalent bond with the catalytic cysteine, thereby blocking the enzyme's activity. nih.govnih.gov The search for effective Mpro inhibitors has included repurposed drugs and newly designed molecules, with a focus on their ability to fit into the enzyme's specific binding pockets. nih.govresearchgate.net

| Compound Class | Target | Key Findings | Reference |

| Halogenated Phenyl Compounds | SARS-CoV-2 Mpro | Bromo-substituted compounds showed higher potency than fluoro-substituted compounds due to better fit and stability in the binding pocket. | researchgate.net |

| Small Molecule Inhibitors | SARS-CoV-2 Mpro | Inhibition often occurs through covalent modification of the catalytic Cys145 residue. | nih.govnih.gov |

| Repurposed Drugs | SARS-CoV-2 Mpro | Existing drugs have been investigated for their potential to inhibit Mpro activity. | nih.govnih.gov |

Receptor Interaction and Modulation Studies

The study of how ligands like this compound and its analogues bind to receptors is fundamental to understanding their pharmacological effects. While direct binding studies for this compound are not specified, research on structurally similar compounds provides insights into structure-affinity relationships. For example, in a study of piperazine (B1678402) analogues, the introduction of a chloro group on a pyridine (B92270) ring improved binding affinity at dopamine (B1211576) D2-like receptors. nih.gov This demonstrates that even minor structural modifications can significantly alter receptor affinity.

The affinity of a ligand for its receptor is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values indicate the concentration of the ligand required to achieve 50% inhibition of a specific biological or biochemical function. For instance, a series of salicylanilide analogues were evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 9.2 to 196.6 μM, indicating moderate inhibitory activity. nih.gov The substitution pattern on the aromatic rings was found to modulate the selectivity of these compounds for either AChE or BuChE. nih.gov

Two-pore channels (TPCs) are a family of ion channels located in the membranes of endo-lysosomal organelles. nih.govuni-muenchen.de They play a crucial role in intracellular calcium signaling and have been implicated in various physiological and pathological processes, including viral infections. uni-muenchen.denih.gov TPC2, a major isoform found in lysosomes, is a particularly interesting target for pharmacological modulation. nih.gov

TPC2 can be activated by nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) and the phosphoinositide PI(3,5)P2. nih.govnih.gov Intriguingly, the channel's ion selectivity appears to be ligand-dependent. When activated by a synthetic agonist, TPC2-A1-N, the channel shows a higher permeability to Ca2+, similar to NAADP activation. nih.gov In contrast, activation by PI(3,5)P2 leads to a state with lower relative Ca2+ permeability and higher Na+ permeability. nih.gov This ability of ligands to switch the ion selectivity of TPC2 provides a potential mechanism for finely tuning intracellular signaling pathways.

While this compound itself has not been directly identified as a TPC2 modulator in the provided information, the exploration of small molecules that can modulate TPC2 function is an active area of research. nih.govuni-muenchen.de The development of such modulators could offer new therapeutic strategies for diseases involving lysosomal dysfunction or aberrant calcium signaling.

| Modulator Type | Target | Effect | Reference |

| Synthetic Agonist (TPC2-A1-N) | TPC2 | Higher relative Ca2+ permeability | nih.gov |

| Endogenous Ligand (PI(3,5)P2) | TPC2 | Lower relative Ca2+ permeability, higher Na+ permeability | nih.gov |

| NAADP | TPC2 | Concentration-dependent channel opening | nih.gov |

Cell-Based Biological Activity Investigations

The search for novel anticancer agents is a cornerstone of pharmaceutical research. N-phenylacetamide derivatives and their analogues have been investigated for their potential to inhibit the growth of various cancer cell lines. researchgate.netnih.gov For example, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. researchgate.net Two compounds in this series demonstrated significant activity. researchgate.net

In another study, a series of aryl/hetarylbichalcophene-5-carboxamidines displayed potent antiproliferative activity against a panel of sixty cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. nih.gov The most responsive cell lines included leukemia (SR and K-562) and colon cancer (HCT-15 and HT29) lines. nih.gov Importantly, these compounds showed less cytotoxicity towards normal human lung fibroblasts, suggesting a degree of selectivity for cancer cells. nih.gov

The mechanisms underlying the antiproliferative effects of these compounds can be varied. For instance, some bichalcophene derivatives were found to induce apoptosis (programmed cell death) in HCT-116 colon cancer cells, as evidenced by a reduction in the expression of cdk1 (a key cell cycle protein) and an increase in the expression of the tumor suppressor protein p53. nih.gov

Inflammation is a complex biological response implicated in a wide range of diseases. The development of new anti-inflammatory agents is a major therapeutic goal. Phenoxy acetamide (B32628) derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

In addition to COX inhibition, some compounds may also target the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of another class of inflammatory mediators called leukotrienes. nih.gov Dual inhibitors of COX and 5-LOX could offer a broader spectrum of anti-inflammatory activity.

Antimicrobial Efficacy (e.g., against bacterial strains, MRSA)

The growing threat of antimicrobial resistance has spurred research into novel chemical scaffolds with potent antibacterial activity. N-phenylacetamide derivatives, including those with halogen substitutions, have emerged as a promising class of compounds. Research has demonstrated that N-phenylacetamide derivatives exhibit a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. bioivt.com One particular derivative displayed significant antibacterial action against several strains, with notable inhibition zones. bioivt.com

Furthermore, studies on bromophenol derivatives have highlighted their potential against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). A simple brominated acetophenone (B1666503) derivative demonstrated good activity against S. aureus and MRSA, and also inhibited biofilm formation, a key virulence factor. admescope.com This suggests that the presence of a bromine atom can be a key contributor to the antimicrobial efficacy. The combination of a bromo- and fluoro-substituted phenyl ring with an acetamide moiety in this compound suggests a potential for significant antibacterial properties, warranting further investigation against a broad spectrum of bacterial pathogens, including resistant strains like MRSA. The introduction of a thiazole (B1198619) moiety into N-phenylacetamide scaffolds has also yielded compounds with promising antibacterial activities against plant pathogenic bacteria. youtube.com

Table 1: Antibacterial Activity of Selected Acetamide and Bromophenol Derivatives

| Compound/Derivative Class | Target Bacteria | Key Findings | Reference |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Moderate to high antibacterial activity observed. | bioivt.com |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Good anti-S. aureus and anti-MRSA activity; inhibited biofilm formation. | admescope.com |

| N-phenylacetamide derivatives with thiazole moieties | Xanthomonas oryzae pv. Oryzae (Xoo) | Significant antibacterial activity, with some compounds outperforming commercial bactericides. | youtube.com |

| 2-Mercaptobenzothiazole acetamide derivatives | E. coli, S. typhi, S. aureus, B. subtilis | Significant antibacterial and antibiofilm potential. | nih.gov |

Antifungal and Antiprotozoal Activity (e.g., against Trypanosoma cruzi)

In addition to antibacterial properties, acetamide derivatives have shown considerable promise as antifungal and antiprotozoal agents. The synthetic amide 2-bromo-N-phenylacetamide has demonstrated potent fungicidal activity against various fluconazole-resistant Candida species, including C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. researchgate.net It was also effective against mature Candida albicans biofilms. researchgate.net Further studies on 2-bromo-N-phenylacetamide confirmed its excellent antifungal activity against oral isolates of Candida glabrata, suggesting its potential as a drug candidate for oral candidiasis. acs.orgnih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values indicated a predominantly fungicidal action. acs.orgnih.gov

The core structure of this compound suggests potential for antiprotozoal activity as well. Research into novel 2-nitropyrrole derivatives for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, involved the synthesis of 2-Bromo-N-(2-bromo-5-fluorophenyl)acetamide as an intermediate. pharmaron.com While the final nitroheterocyclic compounds were the primary focus for anti-T. cruzi activity, the inclusion of this bromo-fluorophenyl acetamide in the synthetic pathway highlights its relevance in the development of antiparasitic agents. pharmaron.com The development of new drugs against T. cruzi is critical, as current treatments have limitations, especially in the chronic phase of the disease. nih.gov Benzimidazole derivatives, which share some structural similarities with acetanilides, have also shown remarkable antiprotozoal activity against various parasites. evotec.com

Table 2: Antifungal and Antiprotozoal Activity of Acetamide Derivatives

| Compound/Derivative Class | Target Organism | Key Findings | Reference |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | Strong fungicidal and antibiofilm activity. | researchgate.net |

| 2-bromo-N-phenylacetamide | Candida glabrata (oral isolates) | Excellent antifungal activity, predominantly fungicidal. | acs.orgnih.gov |

| 2-Nitropyrrole derivatives (synthesis involved a bromo-fluorophenyl acetamide) | Trypanosoma cruzi | The final compounds showed anti-trypanosomal potential. | pharmaron.com |

| Benzimidazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Remarkable antiprotozoal activity. | evotec.com |

Neuroprotective Effects and Associated Pathways

Emerging research indicates that acetamide derivatives may possess neuroprotective properties. A study focused on novel acetamide derivatives as carbonic anhydrase inhibitors revealed their potential to protect neuronal cells. bldpharm.com Specifically, certain synthesized compounds were found to shield PC12 cells, a cell line commonly used in neurological research, from damage induced by sodium nitroprusside, a nitric oxide donor that can cause oxidative stress and cell death. bldpharm.com

The study highlighted that monosubstituted acetamide compounds were generally more effective in providing neuroprotection and inhibiting carbonic anhydrase II (CA II) than their disubstituted counterparts. bldpharm.com One particular compound demonstrated a superior protective effect in PC12 cells compared to the antioxidant drug edaravone (B1671096) and exhibited low cytotoxicity. bldpharm.com This compound was also identified as a potent and selective inhibitor of CA II. bldpharm.com The neuroprotective effects of these acetamide derivatives are linked to their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes in the brain. The inhibition of specific CA isoforms can modulate neuronal pH, ion transport, and fluid secretion, which can be beneficial in neurodegenerative conditions. The structural features of this compound, with its substituted phenyl ring, align with the characteristics of the neuroprotective acetamides investigated, suggesting that it could be a candidate for further research into its potential neuroprotective effects and its interaction with carbonic anhydrase isoforms.

Mechanistic Toxicology and Preclinical Safety Profiling

In Vitro and In Vivo Safety Assessment Methodologies

The preclinical safety evaluation of any new chemical entity is a critical step in its development. researchgate.net This process involves a series of in vitro and in vivo studies designed to identify potential toxicities and to establish a preliminary safety profile before human trials can be considered. chemicalbook.com

In Vitro Methodologies: Initial safety screening often begins with in vitro assays using mammalian cell lines to assess cytotoxicity. These assays, such as the MTT assay, measure cell viability and can provide a rapid and cost-effective way to determine the concentrations at which a compound may be toxic to cells. For instance, studies on antimicrobial compounds have used mammalian cell lines to demonstrate that their effective concentrations are non-toxic. nih.gov The assessment of a compound's potential to cause mutations (genotoxicity) is also a key in vitro evaluation, often conducted using bacterial reverse mutation assays (Ames test) and mammalian cell-based assays.

In Vivo Methodologies: Following in vitro testing, in vivo studies in animal models are conducted to understand the compound's effects on a whole organism. These studies are essential for evaluating systemic toxicity, identifying target organs of toxicity, and determining the pharmacokinetic profile of the compound. The selection of animal species for these studies is crucial and is often based on which species' metabolic profile is most similar to that of humans. Toxicological assessments in preclinical studies typically involve the administration of the compound at various levels to determine a no-observed-adverse-effect level (NOAEL). These studies are governed by strict regulatory guidelines to ensure the welfare of the animals and the reliability of the data. bldpharm.com

Metabolic Stability and Biotransformation Pathways

The metabolic stability and biotransformation pathways of a compound are key determinants of its pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolism studies are crucial for predicting how a compound will be processed in the body. These studies typically utilize liver microsomes, S9 fractions, or hepatocytes from different species, including humans. admescope.comacs.org

For N-phenylacetamide derivatives, N-dealkylation and hydroxylation of the aromatic ring are common metabolic pathways catalyzed by cytochrome P450 (CYP) enzymes. pharmaron.com The presence of halogen atoms, such as bromine and fluorine in this compound, can influence metabolic stability. Halogenation can sometimes block sites of metabolism, leading to increased metabolic stability and a longer half-life. However, the specific positions of the halogens are critical.

Other potential biotransformation pathways for acetamide derivatives include glucuronidation, particularly if there are hydroxyl groups present or formed during metabolism. researchgate.net The amide bond itself can also be subject to hydrolysis by amidases. The initial assessment of metabolic stability involves incubating the compound with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzymes. acs.org The rate of disappearance of the parent compound provides a measure of its intrinsic clearance. Identifying the metabolites formed during these incubations helps to elucidate the primary biotransformation pathways.

Interaction with Metabolic Enzymes (e.g., Cytochrome P450)

The potential for a new chemical entity to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical aspect of preclinical safety assessment. Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered drugs.

Reaction phenotyping studies are conducted to identify which specific CYP isoforms are responsible for the metabolism of a compound. researchgate.net This is often done by incubating the compound with a panel of recombinant human CYP enzymes. Understanding the primary metabolizing enzymes is crucial for predicting potential interactions.

Furthermore, it is important to assess whether the compound itself can inhibit or induce major CYP isoforms. Inhibition studies typically involve co-incubating the compound with known substrates for specific CYP enzymes and measuring the impact on the substrate's metabolism. Common isoforms evaluated include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of the majority of clinically used drugs. For example, fluvoxamine (B1237835) is a potent inhibitor of CYP1A2. The introduction of nitrogen-containing heterocycles into a molecule can sometimes lead to direct coordination with the heme iron of CYP enzymes, resulting in inhibition. nih.gov Given the structure of this compound, its potential to interact with various CYP isoforms should be systematically evaluated to build a comprehensive preclinical safety profile.

Drug-Drug Interaction Potential and Underlying Mechanisms

The structure of this compound, featuring a halogenated aniline (B41778) moiety, suggests that it may be a substrate and potentially an inhibitor or inducer of cytochrome P450 enzymes. Halogenation, including the presence of bromine and fluorine, is a common feature in many pharmaceutical agents and is known to influence their metabolic profiles and interaction potential. acs.orgresearchgate.netmdpi.comnih.gov

Inhibition of Cytochrome P450 Enzymes

Substituted anilines, which are structurally related to this compound, have been demonstrated to inhibit CYP enzymes. The nature and position of the halogen substituents on the phenyl ring play a crucial role in the inhibitory potency.

A study on various halogenated anilines revealed their potential to inhibit human cytochrome P450 2E1 (CYP2E1). The research indicated that chloro- and bromo-substituted anilines generally exhibit stronger inhibition than their fluoro-substituted counterparts. researchgate.net For instance, di-halogenated anilines such as 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) were found to be potent inhibitors of CYP2E1, with IC50 values of 8.0 µM and 9.2 µM, respectively. researchgate.net

While specific data for this compound is unavailable, the presence of a bromine atom suggests a potential for CYP inhibition. The combined electronic effects of the bromo and fluoro substituents would influence the binding affinity of the compound to the active site of CYP enzymes.

Illustrative IC50 Values for CYP2E1 Inhibition by Halogenated Anilines

| Compound | IC50 (µM) for CYP2E1 Inhibition |

| 3,4-Dichloroaniline | 8.0 |

| 3,5-Dichloroaniline | 9.2 |

| 3,4-Dichlorothiophenol | 5.3 |

| 3,5-Dichlorothiophenol | 5.2 |

This table presents illustrative data from studies on structurally related halogenated anilines to indicate the potential for CYP inhibition and is not direct data for this compound. researchgate.net

Metabolic Pathways and Potential for Interaction

The metabolism of halogenated anilines can proceed through various pathways, including oxidation and conjugation. A study on the metabolism of 4-bromoaniline (B143363) in rats identified numerous metabolites, with 4-bromoaniline O-sulfate being a major excretory product. nih.gov This indicates that sulfation is a significant metabolic route for bromo-substituted anilines.

Furthermore, the dehalogenation of the aromatic ring is another potential metabolic pathway catalyzed by CYP enzymes. Research on 4-halogenated anilines has shown that the ease of elimination of the halogen is dependent on its nature, with fluorine being more readily removed than chlorine or bromine. nih.gov This suggests that the metabolic fate of this compound could involve complex pathways, including potential dehalogenation of the fluorine atom.

Given that many drugs are metabolized by the same CYP enzymes, co-administration of this compound or its analogues with other therapeutic agents could lead to competitive inhibition. If this compound or a metabolite acts as a potent inhibitor of a specific CYP isozyme, it could decrease the clearance of other drugs metabolized by that enzyme, leading to their accumulation and potential toxicity. Conversely, if it is a substrate of a particular CYP enzyme, its own metabolism could be affected by other drugs that inhibit or induce that enzyme.

Structure Activity Relationship Sar and Lead Optimization Strategies for N 2 Bromo 5 Fluorophenyl Acetamide

Design and Synthesis of Analogues with Modified Substituents

The generation of analogues of N-(2-bromo-5-fluorophenyl)acetamide with varied substituents is a key strategy to probe its SAR. The synthesis of such analogues typically involves the modification of the phenyl ring and the acetamide (B32628) moiety.

A general approach to synthesizing N-phenylacetamide derivatives involves the reaction of a substituted aniline (B41778) with an acetylating agent. For instance, a common method is the amination of a suitable aniline, such as 2-bromo-5-fluoroaniline (B94856), with bromoacetyl bromide or a related activated acetic acid derivative. boronmolecular.com This core structure can then be further modified.

One strategy for creating analogues is to introduce different substituents at various positions on the phenyl ring. This can be achieved by starting with differently substituted anilines. For example, a series of N-(substituted phenyl)-2-chloroacetamides were synthesized from various substituted anilines and 2-chloroacetyl chloride. cambridgemedchemconsulting.com This approach allows for the exploration of a wide range of electronic and steric effects on the molecule's activity.

Another approach involves modifying the acetamide side chain. For example, 2-amino-N-(p-chlorophenyl)acetamide derivatives have been synthesized by condensing 2-bromo-N-(p-chlorophenyl)acetamide with various amines. boronmolecular.com This allows for the introduction of diverse functional groups at the acetamide portion, potentially altering the compound's interaction with its biological target.

Furthermore, more complex analogues can be designed by incorporating other heterocyclic rings. For example, N-phenylacetamide derivatives containing a 4-arylthiazole moiety have been synthesized by a multi-step process starting from p-phenylenediamine. uniroma1.it This strategy of "scaffold hopping" can lead to compounds with significantly different properties.

The following table summarizes some of the synthetic strategies for generating analogues of this compound.

| Analogue Type | General Synthetic Strategy | Starting Materials Example | Reference |

| Phenyl Ring Substitution | Acylation of substituted anilines | Substituted anilines, 2-chloroacetyl chloride | cambridgemedchemconsulting.com |

| Acetamide Side Chain Modification | Nucleophilic substitution on a haloacetamide precursor | 2-bromo-N-(p-chlorophenyl)acetamide, various amines | boronmolecular.com |

| Introduction of Heterocyclic Moieties | Multi-step synthesis involving ring formation | p-Phenylenediamine, α-bromophenylethanone | uniroma1.it |

Influence of Halogen and Acetamide Moiety Substitutions on Bioactivity

The nature and position of substituents on both the phenyl ring and the acetamide group of this compound can profoundly impact its biological activity.

Halogen Substitutions: The presence and position of halogen atoms on the phenyl ring are critical for bioactivity. In a study of N-(substituted phenyl)-2-chloroacetamides, compounds with halogen substituents on the phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active against Gram-positive bacteria and pathogenic yeasts. cambridgemedchemconsulting.com This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the cell membrane. cambridgemedchemconsulting.com The position of the halogen is also important; for instance, in a series of N-phenylacetamide derivatives, substitution at the 4-position of the benzene (B151609) ring with fluorine, chlorine, or bromine was found to increase bactericidal activity, whereas substitution at the 3-position was less favorable. uniroma1.it

Acetamide Moiety Substitutions: Modifications to the acetamide group can also significantly alter bioactivity. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of the substituents on the phenylacetamide moiety were crucial for their inhibitory activity against the FOXM1 protein. nih.gov Specifically, only compounds bearing a cyano (-CN) group, regardless of the halogen substituent, showed a significant decrease in FOXM1 expression. nih.gov This highlights the importance of the electronic nature of the acetamide substituent in determining the compound's biological effect.

The following table provides examples of how substitutions can influence the bioactivity of N-phenylacetamide derivatives.

| Compound Series | Substitution | Effect on Bioactivity | Reference |

| N-(substituted phenyl)-2-chloroacetamides | Halogen at para-position of phenyl ring | Increased antimicrobial activity | cambridgemedchemconsulting.com |

| N-phenylacetamide derivatives | Halogen at 4-position of phenyl ring | Increased bactericidal activity | uniroma1.it |

| N-phenylthieno[2,3-b]pyridine-2-carboxamides | Cyano group on the phenylacetamide moiety | Decreased FOXM1 expression | nih.gov |

Positional Isomerism and Stereochemistry Effects on Pharmacological Profiles

The spatial arrangement of atoms within a molecule, including positional isomerism and stereochemistry, can have a dramatic effect on its pharmacological profile.

Positional Isomerism: The relative positions of the bromo and fluoro substituents on the phenyl ring of this compound are critical. The conformation of the N-H bond in the related compound 2-bromo-N-(2-chlorophenyl)acetamide is influenced by the ortho-chloro substituent. nih.gov This suggests that the ortho-bromo substituent in this compound likely influences the conformation of the acetamide group, which in turn can affect its binding to a biological target. The relative positions of the halogens will also dictate the electronic distribution within the phenyl ring, affecting properties like pKa and dipole moment, which are important for drug-receptor interactions.

Stereochemistry: Although this compound itself is not chiral, the introduction of chiral centers through modification of the acetamide side chain or the phenyl ring can lead to stereoisomers with different pharmacological activities. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different potencies, metabolic profiles, and toxicities. nih.gov For example, in a series of acetamidobenzanilide derivatives, some compounds exhibited detectable atropisomerism, a form of stereoisomerism arising from restricted rotation around a single bond. nih.gov This indicates that the introduction of bulky substituents could lead to stable stereoisomers of this compound derivatives with distinct biological activities.

The following table summarizes the potential effects of positional isomerism and stereochemistry.

| Structural Feature | Potential Effect on Pharmacological Profile | Example from Related Compounds | Reference |

| Positional Isomerism of Halogens | Influences conformation of the acetamide group and electronic properties of the phenyl ring. | Conformation of N-H bond in 2-bromo-N-(2-chlorophenyl)acetamide is affected by the ortho-chloro group. | nih.gov |

| Introduction of Chiral Centers | Enantiomers may have different potencies, metabolism, and toxicity. | Atropisomerism observed in some acetamidobenzanilide derivatives. | nih.gov |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to improve the properties of a lead compound while retaining its biological activity. nih.gov

Bioisosteric Replacements: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. For this compound, a classic bioisosteric replacement would be to exchange the bromine atom for a chlorine atom or a trifluoromethyl group to modulate lipophilicity and electronic properties. cambridgemedchemconsulting.com The fluorine atom could also be replaced by other small, electronegative groups. The amide bond itself can be replaced by other functionalities, such as a (Z)-fluoro-olefin, which has been shown to be an effective amide bioisostere. nih.gov The goal of such replacements is to enhance properties like metabolic stability, potency, or to reduce toxicity. cambridgemedchemconsulting.com

Scaffold Hopping: This approach entails replacing the central core of a molecule with a structurally different scaffold while preserving the key pharmacophoric features. For this compound, the phenylacetamide core could be replaced by other aromatic or heterocyclic systems. For instance, acetanilide-containing uracil (B121893) analogues have been explored as potential NNRTIs through a scaffold hopping strategy. nih.gov This can lead to the discovery of novel chemical series with improved drug-like properties, such as enhanced solubility or a better intellectual property position. uniroma1.it

The table below illustrates potential bioisosteric replacements and scaffold hopping strategies.

| Strategy | Example Application to this compound | Potential Benefit | Reference |

| Bioisosteric Replacement | Replacing Bromine with Chlorine or a Trifluoromethyl group | Modulate lipophilicity and electronic properties | cambridgemedchemconsulting.com |

| Bioisosteric Replacement | Replacing the amide bond with a (Z)-fluoro-olefin | Improve metabolic stability and other ADME properties | nih.gov |

| Scaffold Hopping | Replacing the phenylacetamide core with a uracil-based scaffold | Discover novel chemical series with different properties | nih.gov |

Fragment-Based Drug Discovery in Related Chemical Space

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These fragment hits are then grown or linked together to create more potent molecules.

In the context of this compound, FBDD could be employed to explore the chemical space around this scaffold. For example, fragments representing the 2-bromo-5-fluorophenyl group and the acetamide group could be screened independently to identify their optimal interactions with a target protein. The structural information gained from how these fragments bind can then guide the design of novel, more potent inhibitors.

This approach has been successfully used to discover inhibitors for a variety of targets, including inhibitor of apoptosis proteins (IAPs). nih.gov By starting with small, non-peptidic fragments, it was possible to develop potent IAP antagonists that are structurally distinct from previously known inhibitors. nih.gov A similar strategy could be applied to targets for which this compound shows activity, potentially leading to the discovery of novel and more effective drug candidates.

The table below outlines a hypothetical FBDD approach for this chemical space.

| FBDD Step | Description | Potential Outcome | Reference |

| Fragment Library Design | Create a library of fragments representing parts of this compound and related structures. | A diverse set of fragments to probe target interactions. | nih.gov |

| Fragment Screening | Screen the fragment library against the biological target using biophysical methods (e.g., NMR, X-ray crystallography). | Identification of low-affinity fragment hits. | nih.gov |

| Fragment-to-Lead Evolution | Grow or link the identified fragments to increase potency and develop lead compounds. | Novel lead compounds with improved properties. | nih.gov |

Lead Compound Identification and Optimization

This compound has been identified as a reagent in the preparation of fluorinated rhodacyanine analogues with antileishmanial properties, suggesting its potential as a lead compound for developing new treatments for leishmaniasis. nih.gov The process of lead optimization aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects.

The optimization of a lead compound like this compound would involve a multi-parameter approach. For antileishmanial drug discovery, this would include improving its activity against Leishmania parasites while ensuring low toxicity to human cells. For example, in the optimization of a series of 2,4,5-trisubstituted benzamides for antileishmanial activity, extensive structure-activity and structure-property relationship studies were conducted to improve potency, microsomal stability, and solubility. nih.gov A similar iterative process of design, synthesis, and testing would be applied to analogues of this compound.

The table below outlines key aspects of lead optimization for an this compound-based lead.

| Optimization Goal | Strategy | Example from Related Research | Reference |

| Improve Potency | Modify substituents on the phenyl ring and acetamide moiety. | Extensive SAR studies on 2,4,5-trisubstituted benzamides to enhance antileishmanial activity. | nih.gov |

| Enhance Metabolic Stability | Introduce groups that block metabolic sites. | Replacement of metabolically labile groups in other lead series. | |

| Increase Aqueous Solubility | Introduce polar functional groups. | Modification of substituents in benzamide (B126) analogues to improve solubility. | nih.gov |

| Reduce Toxicity | Modify the scaffold to eliminate toxicophores. | Scaffold hopping to move away from potentially toxic chemical motifs. | nih.gov |

Advanced Research Methodologies and Emerging Applications

Chemical Biology Tools and Fluorescent Probe Development

The unique structural characteristics of N-(2-bromo-5-fluorophenyl)acetamide, particularly the presence of bromine and fluorine atoms on the phenyl ring, make it a valuable scaffold for the development of chemical biology tools. The bromine atom, for instance, serves as a versatile handle for various cross-coupling reactions, enabling the attachment of fluorophores or other reporter groups. This functionality is crucial in creating fluorescent probes designed to study biological processes with high specificity and sensitivity.

One area of application is in the synthesis of fluorinated rhodacyanine analogues, which have demonstrated antileishmanial properties. cymitquimica.comimpurity.com The core structure of this compound can be chemically modified to produce these complex dyes. The fluorescence properties of such probes can be engineered to respond to specific biological analytes or environmental changes, such as pH. For example, fluorescein (B123965) derivatives bearing a bromine moiety can be used in various cross-coupling reactions to create sensors that exhibit pH-dependent fluorescence, showing strong emission only within a specific pH range. mdpi.com This "turn-on" fluorescence is highly desirable for minimizing background signals in biological imaging.

High-Throughput Screening (HTS) Campaigns for this compound Libraries

High-throughput screening (HTS) campaigns are instrumental in modern drug discovery and chemical biology, allowing for the rapid testing of thousands of chemical compounds. Libraries of molecules derived from this compound are of significant interest for such campaigns. The strategic placement of the bromo and fluoro substituents on the phenyl ring provides a foundation for creating a diverse set of derivatives through combinatorial chemistry.

By systematically modifying the acetamide (B32628) group or by performing reactions at the bromine site, a large library of analogues can be generated. These libraries can then be screened against a wide array of biological targets, including enzymes and receptors, to identify potential lead compounds for drug development. The N-phenylacetamide scaffold itself is found in various pharmacologically active molecules, highlighting the potential of its derivatives. irejournals.com

Flow Chemistry and Microwave-Assisted Synthesis Techniques

The synthesis of this compound and its derivatives has benefited from the adoption of modern synthetic methodologies like flow chemistry and microwave-assisted synthesis. These techniques offer significant advantages over traditional batch processing, including enhanced reaction rates, higher yields, improved safety profiles, and greater scalability.

Microwave-assisted synthesis, in particular, has been successfully employed for the rapid synthesis of various acetamide derivatives. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. This has been demonstrated in the synthesis of flavonoid derivatives and other heterocyclic compounds where microwave-assisted ring closure is a key step. nih.gov Such efficient synthetic methods are crucial for the timely production of compound libraries needed for HTS campaigns.

Supramolecular Chemistry Applications in this compound Derivatization

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the derivatization of this compound. The amide group in the molecule is capable of forming hydrogen bonds, a key interaction in the formation of well-ordered supramolecular assemblies.

By designing and synthesizing derivatives of this compound with specific recognition motifs, it is possible to create self-assembling systems with unique properties and functions. For instance, the crystal packing of related amide-containing molecules can be stabilized by a network of hydrogen bonds. acs.org The bromine and fluorine substituents can also participate in halogen bonding and other non-covalent interactions, further directing the assembly of these molecules into complex architectures. These supramolecular structures could find applications in areas such as drug delivery, catalysis, and the development of "smart" materials.

Research in this compound as a Building Block in Material Science

The utility of this compound extends into material science, where it serves as a valuable building block for the synthesis of novel materials with tailored properties. The presence of the reactive bromine atom allows for its incorporation into larger polymeric structures or for the functionalization of surfaces through cross-coupling reactions. cymitquimica.com

The introduction of fluorine atoms into organic materials can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. Therefore, derivatives of this compound are being explored for the creation of advanced polymers and organic electronic materials.

Environmental Fate and Degradation Pathway Investigations of this compound

Understanding the environmental fate and degradation pathways of synthetic compounds is a critical aspect of green chemistry and environmental science. For halogenated organic compounds like this compound, these investigations are particularly important due to the potential for persistence and bioaccumulation.

Research in this area would focus on identifying the biotic and abiotic degradation processes that this compound undergoes in various environmental compartments, such as soil and water. Studies on related fluorinated compounds, such as fluorotelomer-based polymers, have shown that their degradation can be a source of persistent perfluoroalkyl carboxylates (PFCAs) in the environment. nih.gov Investigating the degradation of this compound would involve identifying its primary degradation products and assessing their potential environmental impact. This knowledge is essential for evaluating the long-term sustainability of any large-scale applications of this compound.

Conclusion and Future Research Directions

Current Challenges and Knowledge Gaps in N-(2-Bromo-5-fluorophenyl)acetamide Research

The primary challenge in the research landscape of this compound is the notable scarcity of studies focused directly on the compound itself. Much of the available information is inferred from research on structurally similar N-phenylacetamides. This creates several distinct knowledge gaps:

Limited Biological Profiling: There is a significant lack of comprehensive screening of the intrinsic biological activities of this compound. While the broader class of N-phenylacetamide derivatives has been investigated for various pharmacological effects, including antibacterial and anticonvulsant properties, the specific activity of this bromo-fluoro substituted variant remains largely unexplored. irejournals.com

Undefined Structure-Activity Relationships (SAR): The precise influence of the 2-bromo and 5-fluoro substitutions on the phenyl ring on the compound's potential biological efficacy and selectivity is not well-documented. For other related compounds, the position of halogen substituents is known to be critical for activity, but specific SAR studies for this compound are wanting.

Optimization of Synthesis: While general methods for the synthesis of acetamides are established, challenges related to the regioselectivity and yield optimization for this specific di-substituted aniline (B41778) derivative may exist. For instance, in related multi-halogenated phenylacetamides, cross-coupling reactions can sometimes yield a mixture of products, complicating purification and reducing the efficiency of synthetic routes.

Physicochemical and Metabolic Data: Detailed experimental data on the physicochemical properties, such as solubility and lipophilicity, as well as its metabolic stability and potential metabolites, are not readily available in the public domain. This information is crucial for assessing its potential as a drug-like molecule or a lead compound for further development.

Emerging Research Avenues and Potential Therapeutic Implications

Despite the knowledge gaps, the structural features of this compound position it as a compound of interest in several emerging research areas, primarily as a key building block in medicinal chemistry.

One of the most direct applications highlighting its potential is its use as a reagent in the synthesis of fluorinated rhodacyanine analogues. cymitquimica.com These analogues have been investigated for their antileishmanial properties , suggesting that derivatives of this compound could contribute to the development of new treatments for this parasitic disease. cymitquimica.com

Furthermore, based on the activities of related compounds, several other therapeutic avenues could be explored:

Antimicrobial Drug Discovery: N-phenylacetamide derivatives have shown promise as antibacterial agents. irejournals.com Systematic screening of this compound and its derivatives against a panel of pathogenic bacteria could uncover novel antimicrobial activities.

Kinase Inhibitor Scaffolds: Substituted phenylacetamides are known to act as scaffolds for kinase inhibitors, which are crucial in oncology. The specific halogenation pattern of this compound could be exploited to design new selective kinase inhibitors.

Central Nervous System (CNS) Agents: The lipophilicity imparted by the halogen atoms may allow for blood-brain barrier penetration, opening up the possibility for its use in developing agents targeting CNS disorders. For instance, some fluorinated benzazapine derivatives, which share structural motifs, have been explored as selective inhibitors of phenylethanolamine N-methyltransferase, an enzyme relevant to CNS function. nih.gov

Methodological Advancements and Interdisciplinary Approaches in this compound Studies

Future research on this compound would benefit significantly from the application of modern methodological and interdisciplinary approaches that have been successfully applied to similar compounds.

Computational Chemistry and In Silico Screening: Density Functional Theory (DFT) methods can be employed to investigate the compound's electronic structure, reactivity, and spectroscopic properties. Molecular docking and dynamics simulations could predict its binding affinity and interaction with various biological targets, such as bacterial enzymes or protein kinases, thereby guiding experimental work and prioritizing screening efforts.

High-Throughput Synthesis and Screening: The use of automated synthesis platforms could facilitate the rapid generation of a library of derivatives based on the this compound scaffold. This, coupled with high-throughput screening (HTS) techniques, would enable the efficient evaluation of their biological activities against a wide range of targets.

Advanced Analytical Techniques: A thorough characterization of this compound and its reaction products requires the use of advanced analytical methods. This includes two-dimensional NMR spectroscopy for unambiguous structure elucidation and liquid chromatography-mass spectrometry (LC-MS) for metabolic profiling and stability studies.

Chemical Biology Approaches: The development of chemical probes based on the this compound structure could be a powerful interdisciplinary approach to identify its cellular targets and elucidate its mechanism of action, should any significant biological activity be discovered.

Q & A

What are the recommended synthetic methodologies for preparing N-(2-Bromo-5-fluorophenyl)acetamide with high purity?

Basic Research Question

The synthesis of halogenated acetamides typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., fluorophenoxy acetamides) are synthesized via:

- Step 1 : Reacting 2-bromo-5-fluoroaniline with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form the intermediate bromoacetamide derivative.

- Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization in ethanol for high purity (>95%) .

- Critical Note : Monitor reaction progress using TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and HPLC .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question

A multi-technique approach is recommended:

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Heavy atoms (Br, F) enhance anomalous scattering, aiding phase determination. Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. FTIR for identifying C=O (amide I band ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps and Molecular Electrostatic Potential (MESP) surfaces, revealing electrophilic/nucleophilic sites influenced by Br and F substituents .

What challenges arise in crystallographic refinement of this compound due to halogen atoms?

Advanced Research Question

Heavy atoms (Br, F) introduce complexities:

- Absorption Effects : Br causes significant X-ray absorption; apply multi-scan corrections (e.g., SADABS) during data collection .

- Disorder and Thermal Motion : Halogen substituents may exhibit positional disorder. Use restraints (e.g., ISOR in SHELXL) to model anisotropic displacement parameters .

- Validation : Cross-check refinement metrics (R-factor <5%, wR2 <15%) and verify hydrogen bonding networks (e.g., N-H···O interactions) using PLATON .

How can researchers investigate the electronic effects of bromo and fluoro substituents on the acetamide core?

Advanced Research Question

Methodological approaches include:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO) to assess electron-withdrawing effects of Br/F on the aromatic ring and amide group .